

4-(Methylamino)cyclohexanol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methylamino)cyclohexanol

Cat. No.: B3423364

[Get Quote](#)

An In-depth Technical Guide to **4-(Methylamino)cyclohexanol**: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist Abstract

4-(Methylamino)cyclohexanol is a bifunctional cyclic amino alcohol that has garnered significant interest within the pharmaceutical and fine chemical industries. Its rigid cyclohexyl scaffold, coupled with the presence of reactive secondary amine and secondary alcohol functionalities, makes it a valuable building block for the synthesis of complex molecular architectures. The stereochemical relationship between its functional groups—existing as distinct cis and trans isomers—provides a critical tool for modulating the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). This guide offers a comprehensive exploration of the chemical properties, stereochemistry, synthesis, reactivity, and applications of **4-(Methylamino)cyclohexanol**, providing researchers and drug development professionals with a foundational understanding of this versatile intermediate.

Introduction to 4-(Methylamino)cyclohexanol

4-(Methylamino)cyclohexanol ($C_7H_{15}NO$) is a disubstituted cyclohexane derivative that serves as a key intermediate in organic synthesis.^{[1][2]} Its structure is characterized by a cyclohexane ring functionalized with a hydroxyl (-OH) group and a methylamino (-NHCH₃) group at the 1- and 4-positions, respectively. The presence of these two functional groups

imparts both basic and nucleophilic properties, as well as hydrogen bonding capabilities, which are highly desirable in drug design.

The utility of this molecule is profoundly influenced by its stereochemistry. The relative orientation of the hydroxyl and methylamino groups gives rise to two diastereomers: **cis-4-(Methylamino)cyclohexanol** and **trans-4-(Methylamino)cyclohexanol**. These isomers exhibit distinct physical properties and spatial arrangements, which can lead to significant differences in biological activity when they are incorporated into a larger molecular scaffold. The general CAS Number for the isomeric mixture is 2987-05-5, while the specific isomers have their own identifiers.^{[1][3]}

Physicochemical and Stereochemical Properties

The physical and chemical characteristics of **4-(Methylamino)cyclohexanol** are dependent on its isomeric form. The trans isomer, typically a solid, and the cis isomer are both utilized in synthesis, and their distinct properties are crucial for reaction planning and purification.

Core Physicochemical Data

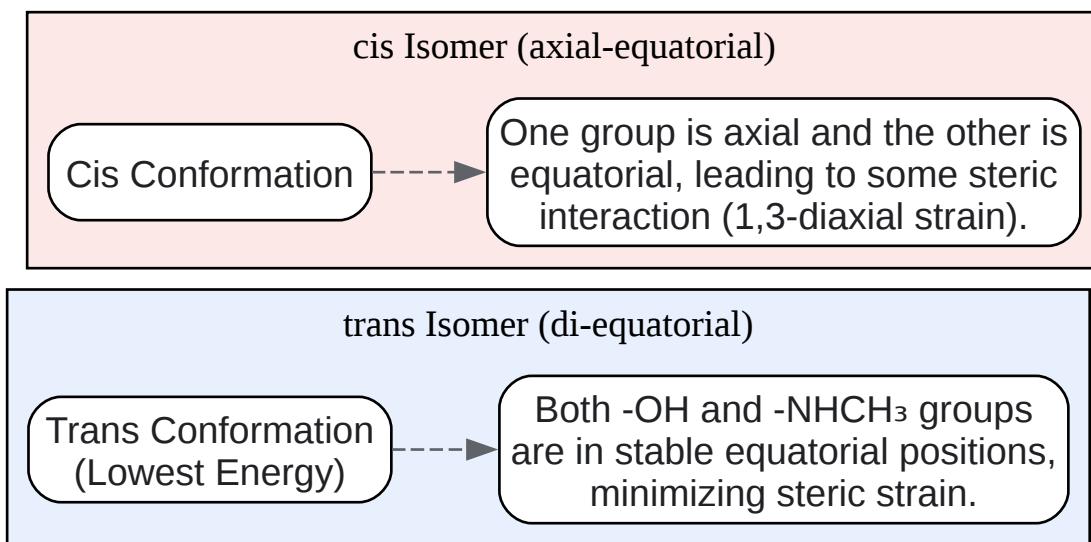
Property	trans-4-(Methylamino)cyclohexanol	cis-4-(Methylamino)cyclohexanol	General/Mixture
CAS Number	22348-44-3 ^[4]	22348-38-5 ^[3]	2987-05-5 ^{[1][5]}
Molecular Formula	C ₇ H ₁₅ NO ^[4]	C ₇ H ₁₅ NO	C ₇ H ₁₅ NO ^[1]
Molecular Weight	129.20 g/mol ^[6]	129.20 g/mol	129.20 g/mol ^[5]
Appearance	White to off-white solid ^[7]	Data not specified	Powder or liquid ^[1]
Boiling Point	211.7±33.0 °C (Predicted) ^[7]	123°-129° C (at 22 mmHg) ^[3]	Not applicable
Storage Temp.	2-8°C, inert atmosphere ^{[4][7]}	Room Temperature ^[8]	Keep in dark place, inert atmosphere ^[9]
Purity	≥95% ^[4]	Data not specified	≥97% ^{[1][5]}

Stereoisomerism and Conformational Analysis

The stereochemistry of the 1,4-disubstituted cyclohexane ring is fundamental to its role in medicinal chemistry. The chair conformation is the most stable arrangement for the cyclohexane ring. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

- **trans Isomer:** The thermodynamically more stable isomer, where both the hydroxyl and methylamino groups can occupy equatorial positions, minimizing steric hindrance (diaxial interactions).
- **cis Isomer:** In this configuration, one substituent must be in an axial position while the other is equatorial, leading to higher conformational energy.

This structural difference is not trivial; the spatial orientation of these functional groups dictates how a drug molecule can interact with its biological target, influencing binding affinity and efficacy.



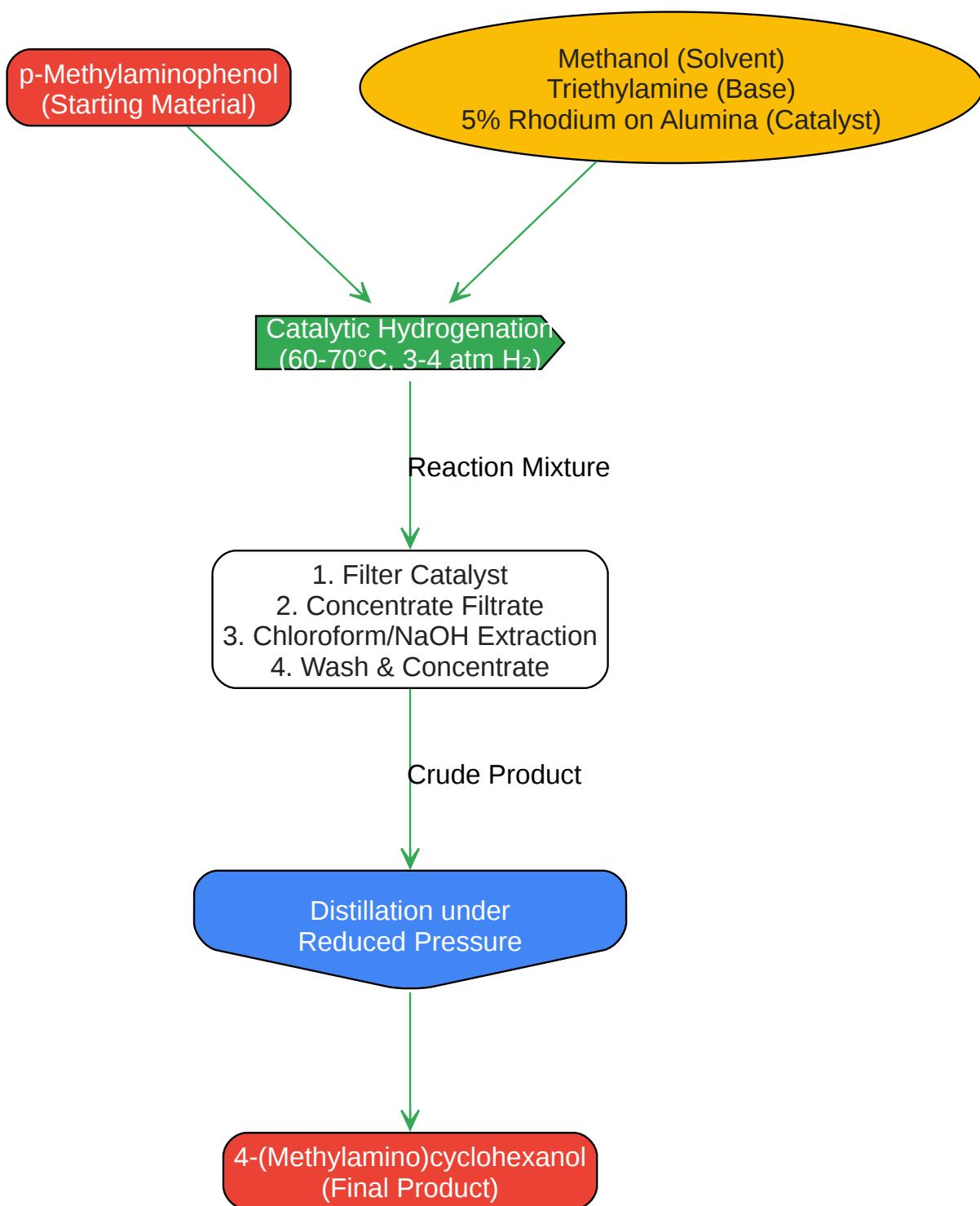
[Click to download full resolution via product page](#)

Caption: Conformational preferences of cis and trans isomers.

Synthesis and Purification

A common and effective method for synthesizing **4-(methylamino)cyclohexanol** involves the catalytic hydrogenation of p-methylaminophenol. This process reduces the aromatic ring to a cyclohexane ring while preserving the amine and newly formed alcohol functionalities.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(methylamino)cyclohexanol**.

Experimental Protocol: Hydrogenation of p-Methylaminophenol

This protocol is adapted from established literature procedures.[\[3\]](#)

- **Reactor Charging:** To a suitable hydrogenation reactor, add 200 mL of methanol, 17 g of p-methylaminophenol, 20 mL of triethylamine, and 9 g of 5% rhodium on alumina catalyst.
- **Hydrogenation:** Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 3-4 atm with hydrogen and heat the mixture to 60-70°C. Maintain these conditions with vigorous shaking or stirring for approximately 16 hours.
- **Catalyst Removal:** After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture to remove the rhodium catalyst.
- **Solvent Removal:** Concentrate the mother liquor using a rotary evaporator to remove the methanol.
- **Aqueous Workup:** To the resulting residue, add 500 mL of chloroform and 200 mL of a 5% aqueous sodium hydroxide (NaOH) solution. Transfer the mixture to a separatory funnel and shake well.
- **Extraction:** Separate the layers. The organic (chloroform) layer contains the product. Wash the organic layer with water to remove any residual NaOH.
- **Final Concentration:** Dry the chloroform layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by distillation under reduced pressure (e.g., 123°-129° C at 22 mmHg) to obtain pure 4-methylaminocyclohexanol.[\[3\]](#)

Spectroscopic Characterization

Structural elucidation and confirmation of **4-(methylamino)cyclohexanol** rely on standard spectroscopic techniques. The spectra for the cis and trans isomers will show subtle but distinct differences, particularly in NMR.[\[10\]](#)[\[11\]](#)

- ^1H NMR: The spectrum will feature a complex multiplet region for the cyclohexane ring protons. Key signals include a singlet or broad singlet for the N-H proton, a broad singlet for the O-H proton, and a singlet for the N-methyl (N-CH_3) protons. The chemical shift of the proton attached to the hydroxyl-bearing carbon (H-C-O) is particularly diagnostic for distinguishing between axial and equatorial positions.
- ^{13}C NMR: The number of signals will depend on the symmetry of the isomer. The key resonances will be for the carbon bearing the hydroxyl group (C-OH), the carbon bearing the methylamino group (C-N), the other ring carbons, and the N-methyl carbon.
- IR Spectroscopy: The infrared spectrum will prominently display a broad absorption band for the O-H stretch (around 3300 cm^{-1}), a smaller N-H stretch in the same region, C-H stretching bands (below 3000 cm^{-1}), and characteristic C-O and C-N stretching vibrations in the fingerprint region ($1000\text{-}1300 \text{ cm}^{-1}$).
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 129.20 g/mol. Fragmentation patterns would likely involve the loss of water, a methyl group, or cleavage of the cyclohexane ring.

Chemical Reactivity and Applications in Drug Development

The dual functionality of **4-(methylamino)cyclohexanol** makes it a highly versatile building block.^[2] The secondary amine is a nucleophile and a base, while the secondary alcohol can be oxidized or participate in substitution and elimination reactions.

- Reactions at the Amine: The methylamino group can readily undergo N-alkylation, N-acylation, reductive amination, and salt formation (e.g., with HCl to form the hydrochloride salt).^[12] These reactions are fundamental for integrating the cyclohexanol moiety into a larger molecular framework.
- Reactions at the Alcohol: The hydroxyl group can be oxidized to the corresponding ketone, 4-(methylamino)cyclohexanone.^[13] It can also be converted into esters or ethers to modify the molecule's polarity and pharmacokinetic profile.

- Stability: The compound is generally stable under standard conditions but is incompatible with strong oxidizing agents and strong acids.[14] It should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.[4]

Role as a Pharmacophore Scaffold

In drug design, rigid cyclic structures like the **4-(methylamino)cyclohexanol** core are used to orient functional groups in a precise three-dimensional arrangement, which is often required for potent and selective binding to biological targets. This scaffold is found in various compounds explored for therapeutic applications, including as intermediates for antidepressants.[2]

The diagram below illustrates how this core can be elaborated into a more complex, drug-like molecule.

Caption: Functionalization pathways for the drug scaffold.

Safety and Toxicological Profile

As with any chemical reagent, proper handling of **4-(methylamino)cyclohexanol** is essential. The available safety data indicates that it should be treated with caution.

Safety Aspect	Information	Source
Signal Word	Warning	[4] [9]
GHS Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[4]
GHS Precautionary Codes	P261: Avoid breathing dust/fume/gas/mist/vapours/spay. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4] [9]
Incompatibilities	Strong acids and strong oxidizing agents.	[14]
Personal Protective Equipment	Safety glasses, chemical-resistant gloves, and a lab coat are required. Work should be performed in a well-ventilated area or a chemical fume hood.	[15]
Toxicological Summary	The substance is corrosive or irritating to eyes, skin, and mucous membranes. Overexposure may lead to symptoms such as dizziness, coughing, or gastrointestinal distress. The toxicological properties have not been fully investigated.	[14] [16]

Conclusion

4-(Methylamino)cyclohexanol is a cornerstone intermediate whose value lies in its structural rigidity, bifunctionality, and defined stereochemistry. The ability to selectively synthesize and utilize either the cis or trans isomer provides medicinal chemists with a powerful tool to conduct structure-activity relationship (SAR) studies and optimize lead compounds. A thorough understanding of its chemical properties, synthesis, and handling is crucial for any researcher or drug development professional aiming to leverage this versatile building block in the creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Methylamino)cyclohexanol, CasNo.2987-05-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. prepchem.com [prepchem.com]
- 4. trans-4-(Methylamino)cyclohexanol | 22348-44-3 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 22348-44-3 | trans-4-methylamino-cyclohexanol - Synblock [synblock.com]
- 7. TRANS-4-(METHYLAMINO)CYCLOHEXANOL | 22348-44-3 [amp.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. 2987-05-5|4-(Methylamino)cyclohexanol|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. 4-(methylamino)cyclohexanol hydrochloride | 1955505-84-6 [chemicalbook.com]
- 13. 4-(Methylamino)cyclohexanone | C7H13NO | CID 20760632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. capotchem.com [capotchem.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-(Methylamino)cyclohexanol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3423364#4-methylamino-cyclohexanol-chemical-properties\]](https://www.benchchem.com/product/b3423364#4-methylamino-cyclohexanol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com